molecular formula C24H23N5O2 B2933313 2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(p-tolyl)acetamide CAS No. 1105238-65-0

2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(p-tolyl)acetamide

Cat. No. B2933313
CAS RN: 1105238-65-0
M. Wt: 413.481
InChI Key: CAYFJOFULUKVQS-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazolo[3,4-d]pyridazine ring, a cyclopropyl group, and two tolyl groups . The tolyl groups are aryl groups derived from toluene and can exist in three isomeric forms: ortho (o-tolyl), meta (m-tolyl), and para (p-tolyl) . In this compound, one tolyl group is ortho (attached to the pyrazolo[3,4-d]pyridazine ring) and the other is para (attached to the acetamide group) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[3,4-d]pyridazine ring and the attachment of the tolyl and cyclopropyl groups. The tolyl groups could potentially be introduced through a Williamson etherification or a C-C coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyridazine ring is a bicyclic structure, and the presence of the cyclopropyl and tolyl groups would add further complexity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tolyl groups could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the tolyl groups would likely make the compound nonpolar and hydrophobic .

Scientific Research Applications

Heterocyclic Compound Synthesis and Potential Applications

  • Preparation of Pyrazolo[3,4-d]pyrimidines : The synthesis of novel heterocyclic compounds based on pyrazolo[3,4-d]pyrimidines and their expected considerable chemical and pharmacological activities have been explored. These compounds are derived from precursors that share structural similarities with the specified compound, indicating a potential for diverse biological activities (Eljazi I. Al-Afaleq & S. Abubshait, 2001).

Coordination Complexes and Antioxidant Activity

  • Pyrazole-acetamide Coordination Complexes : Research into coordination complexes constructed from pyrazole-acetamide derivatives has demonstrated the impact of hydrogen bonding on self-assembly processes and their significant antioxidant activity. These studies suggest the compound's potential involvement in forming structurally complex materials with biological relevance (K. Chkirate et al., 2019).

Antimicrobial and Insecticidal Activities

  • Antimicrobial and Insecticidal Derivatives : The development of thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety has shown promising antimicrobial activities. Similarly, derivatives synthesized from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide have been evaluated for their insecticidal properties against the cotton leafworm, highlighting the utility of these compounds in developing new pesticides and antimicrobial agents (M. Gouda et al., 2010; A. Fadda et al., 2017).

Synthesis of Fused Azines and Pyrones

  • Fused Azines and Pyrones : Research into the synthesis of new classes of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives, as well as novel 2-pyrone derivatives, has been conducted. These studies involve crystal structures, Hirshfeld surface analysis, and computational studies, suggesting these compounds' potential for a range of applications, including material science and biological activity investigation (H. M. Ibrahim & H. Behbehani, 2014; J. Sebhaoui et al., 2020).

Antimicrobial and Antitumor Activities

  • Novel Heterocyclic Compounds : The synthesis of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety has been explored for antimicrobial and antitumor activities. These studies indicate the compound's potential for medicinal chemistry and drug development (E. Darwish et al., 2014).

properties

IUPAC Name

2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c1-15-7-11-18(12-8-15)26-21(30)14-28-24(31)23-19(22(27-28)17-9-10-17)13-25-29(23)20-6-4-3-5-16(20)2/h3-8,11-13,17H,9-10,14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYFJOFULUKVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4C)C(=N2)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(p-tolyl)acetamide

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